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molecular formula C9H9N B030407 3-METHYLINDOLE CAS No. 83-34-1

3-METHYLINDOLE

Cat. No. B030407
M. Wt: 131.17 g/mol
InChI Key: ZFRKQXVRDFCRJG-UHFFFAOYSA-N
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Patent
US07112682B2

Procedure details

A solution of 10 kg (76.2 mol) 3-methylindole in 50 kg NMP is prepared, and add an initial amount of 0.08–0.12 eq. KOtBu-solution to the 3-methylindole solution. The HOSA and the KOtBu solutions are added over a period of 120 min simultaneously and proportionally over mass flow meters at 20° C. to the reaction mixture. After the addition is completed, add to the resulting dark brown suspension 6.9 L (381 mol) water, 13.7 kg (228.6 mol) acetic acid (100%) and 7.5 kg (129.2 mol) propionaldehyde. Stir the mixture at 20° C. for ˜1 h, until completion of the reaction. The reaction mixture is then worked-up by adding 248 L water and 42 kg n-heptane. Unwanted salts precipitate from the reaction mixture. The resulting suspension is filtered and the phases are separated. The water phase is again extracted 3-times with 42 kg n-heptane. The combined organic phases are washed two times with 63 L water. The resulting brown heptane-solution is evaporated to dryness. This results in 11.6–12.5 kg 3-methyl-N-(propylidene)-1H-indol-1-amine (yield 81–90%) as a brown liquid.
Name
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
42 kg
Type
solvent
Reaction Step Two
Name
Quantity
248 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
suspension
Quantity
6.9 L
Type
reactant
Reaction Step Six
Quantity
13.7 kg
Type
reactant
Reaction Step Six
Quantity
7.5 kg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[CH3:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1.C(O)(=O)C.C(=O)CC.C[N:26]1C(=O)[CH2:29][CH2:28][CH2:27]1>CCCCCCC.O>[CH3:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][CH:9]=1.[CH3:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([N:26]=[CH:27][CH2:28][CH3:29])[CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 kg
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
42 kg
Type
solvent
Smiles
CCCCCCC
Name
Quantity
248 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CNC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Six
Name
suspension
Quantity
6.9 L
Type
reactant
Smiles
Name
Quantity
13.7 kg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.5 kg
Type
reactant
Smiles
C(CC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
Stir the mixture at 20° C. for ˜1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add an initial amount of 0.08–0.12 eq
CUSTOM
Type
CUSTOM
Details
at 20° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CUSTOM
Type
CUSTOM
Details
Unwanted salts precipitate from the reaction mixture
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The water phase is again extracted
WASH
Type
WASH
Details
The combined organic phases are washed two times with 63 L water
CUSTOM
Type
CUSTOM
Details
The resulting brown heptane-solution is evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76.2 mol
AMOUNT: MASS 10 kg
Name
Type
product
Smiles
CC1=CN(C2=CC=CC=C12)N=CCC
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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